1,4-Bis-pyridin-2-ylmethyl-piperazine
Overview
Description
The compound of interest, 1,4-Bis-pyridin-2-ylmethyl-piperazine, is a derivative of piperazine, which is a versatile organic compound that serves as a building block in the synthesis of various pharmaceuticals and other organic compounds. Piperazine derivatives have been extensively studied due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the functionalization of the piperazine moiety with various substituents to achieve desired properties. For instance, the synthesis of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors involves the replacement of the substituted aryl moiety with substituted indoles, resulting in compounds with significantly increased potency . Similarly, the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has been reported, where a key synthon is prepared and then reacted with hydrazonyl chlorides or hydrazine hydrate to afford the corresponding piperazine derivatives .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structure of a piperazinium compound obtained from pyridine-2,6-dicarboxylic acid and piperazine has been studied, revealing important intermolecular hydrogen bonding interactions that contribute to the stability of the compound . Additionally, the crystal structure, DFT study, and vibrational analysis of a nitrogenous compound containing a piperazine moiety have been performed to understand its molecular electrostatic potential and frontier molecular orbitals .
Chemical Reactions Analysis
Piperazine and its derivatives participate in various chemical reactions that are essential for the synthesis of complex molecules. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its utility as an environmentally benign catalyst . Moreover, piperazine derivatives have been synthesized through reductive amination, amide hydrolysis, and N-alkylation, as demonstrated in the synthesis of a pyrazolo[1,5-a]pyridine derivative with potential dopamine receptor binding activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These properties are important for the solubility, stability, and reactivity of the compounds. For example, the solubility of piperazine derivatives in water can be enhanced by the introduction of hydrophilic groups, while the introduction of bulky substituents can affect the compound's reactivity and binding affinity to biological targets .
Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : 1,4-Bis-pyridin-2-ylmethyl-piperazine is used in the efficient microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) as a key intermediate. This process demonstrates the compound's utility in facilitating chemical reactions under controlled conditions (Mekky et al., 2021).
Coordination Polymers : It's used in synthesizing cyanide-bridged bimetallic coordination polymers. These polymers exhibit diverse magnetic behaviors and structural frameworks, showcasing the versatility of 1,4-Bis-pyridin-2-ylmethyl-piperazine in creating complex molecular architectures (Li et al., 2014).
properties
IUPAC Name |
1,4-bis(pyridin-2-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-3-7-17-15(5-1)13-19-9-11-20(12-10-19)14-16-6-2-4-8-18-16/h1-8H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEDFHASFRIIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389912 | |
Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis-pyridin-2-ylmethyl-piperazine | |
CAS RN |
6584-58-3 | |
Record name | 1,4-Bis-pyridin-2-ylmethyl-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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